molecular formula C25H24O13 B1242708 Biochanin A 7-O-(6-O-malonyl-beta-D-glucoside) CAS No. 34232-17-2

Biochanin A 7-O-(6-O-malonyl-beta-D-glucoside)

Cat. No.: B1242708
CAS No.: 34232-17-2
M. Wt: 532.4 g/mol
InChI Key: VRCBYTZZZFFKEN-RBZNUJCTSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Biochanin A 7-O-(6-O-malonyl-beta-D-glucoside) involves the enzymatic reaction where malonyl-CoA and biochanin A 7-O-beta-D-glucoside are used as substrates. The enzyme isoflavone-7-O-beta-glucoside 6"-O-malonyltransferase catalyzes the transfer of the malonyl group to the glucosyl moiety .

Industrial Production Methods: Industrial production methods for this compound are not well-documented. it is likely that similar enzymatic processes are scaled up for industrial synthesis, utilizing bioreactors and optimized conditions to maximize yield and efficiency.

Chemical Reactions Analysis

Types of Reactions: Biochanin A 7-O-(6-O-malonyl-beta-D-glucoside) can undergo various chemical reactions, including:

    Hydrolysis: The glycosidic bond can be hydrolyzed under acidic or enzymatic conditions to yield biochanin A and malonic acid.

    Oxidation: The phenolic groups in the compound can be oxidized to quinones under oxidative conditions.

    Reduction: The carbonyl group in the malonyl moiety can be reduced to an alcohol.

Common Reagents and Conditions:

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or specific glycosidases.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products Formed:

    Hydrolysis: Biochanin A and malonic acid.

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohol derivatives of the malonyl moiety.

Scientific Research Applications

Biochanin A 7-O-(6-O-malonyl-beta-D-glucoside) has several scientific research applications:

    Chemistry: Used as a model compound to study glycosylation and malonylation reactions.

    Biology: Investigated for its role in plant metabolism and defense mechanisms.

    Medicine: Studied for its potential anti-cancer, anti-inflammatory, and antioxidant properties.

Mechanism of Action

The mechanism of action of Biochanin A 7-O-(6-O-malonyl-beta-D-glucoside) involves its interaction with various molecular targets and pathways:

    Estrogen Receptors: Acts as a phytoestrogen, binding to estrogen receptors and modulating their activity.

    Antioxidant Pathways: Scavenges free radicals and upregulates antioxidant enzymes.

    Anti-inflammatory Pathways: Inhibits pro-inflammatory cytokines and enzymes such as cyclooxygenase.

Comparison with Similar Compounds

    Biochanin A: The parent compound, lacking the malonyl group.

    Genistein: Another isoflavone with similar estrogenic and antioxidant properties.

    Daidzein: An isoflavone structurally similar to biochanin A but without the methoxy group.

Uniqueness: Biochanin A 7-O-(6-O-malonyl-beta-D-glucoside) is unique due to the presence of the malonyl group, which may enhance its solubility, stability, and bioactivity compared to its parent compound, biochanin A .

Properties

IUPAC Name

3-oxo-3-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[5-hydroxy-3-(4-methoxyphenyl)-4-oxochromen-7-yl]oxyoxan-2-yl]methoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24O13/c1-34-12-4-2-11(3-5-12)14-9-35-16-7-13(6-15(26)20(16)21(14)30)37-25-24(33)23(32)22(31)17(38-25)10-36-19(29)8-18(27)28/h2-7,9,17,22-26,31-33H,8,10H2,1H3,(H,27,28)/t17-,22-,23+,24-,25-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRCBYTZZZFFKEN-RBZNUJCTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=COC3=CC(=CC(=C3C2=O)O)OC4C(C(C(C(O4)COC(=O)CC(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C2=COC3=CC(=CC(=C3C2=O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)COC(=O)CC(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30415209
Record name Biochanin A 7-O-(6-O-malonyl-beta-D-glucoside)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30415209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

532.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34232-17-2
Record name Biochanin A 7-O-β-D-glucoside 6′′-O-malonate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34232-17-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Biochanin A 7-O-(6-O-malonyl-beta-D-glucoside)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30415209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Biochanin A 7-O-(6-O-malonyl-beta-D-glucoside)
Reactant of Route 2
Biochanin A 7-O-(6-O-malonyl-beta-D-glucoside)
Reactant of Route 3
Biochanin A 7-O-(6-O-malonyl-beta-D-glucoside)
Reactant of Route 4
Biochanin A 7-O-(6-O-malonyl-beta-D-glucoside)
Reactant of Route 5
Biochanin A 7-O-(6-O-malonyl-beta-D-glucoside)
Reactant of Route 6
Biochanin A 7-O-(6-O-malonyl-beta-D-glucoside)

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